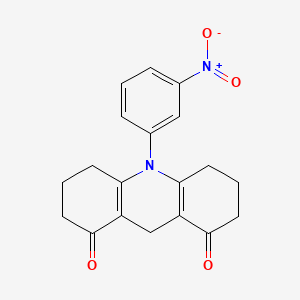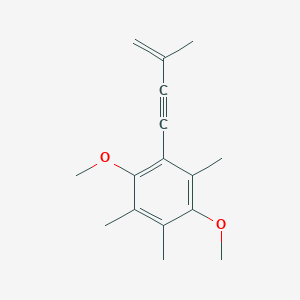
Benzene, 1,4-dimethoxy-2,3,5-trimethyl-6-(3-methyl-3-buten-1-ynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,4-dimethoxy-2,3,5-trimethyl-6-(3-methyl-3-buten-1-ynyl)- is a complex organic compound characterized by its unique structure It belongs to the class of aromatic hydrocarbons, which are known for their stability and distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dimethoxy-2,3,5-trimethyl-6-(3-methyl-3-buten-1-ynyl)- typically involves multi-step organic reactions One common approach is the alkylation of a pre-functionalized benzene derivative The reaction conditions often require the use of strong bases or acids to facilitate the addition of the various substituents
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures high yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,4-dimethoxy-2,3,5-trimethyl-6-(3-methyl-3-buten-1-ynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives. Substitution reactions can introduce new functional groups, such as halogens or nitro groups, onto the benzene ring.
Applications De Recherche Scientifique
Benzene, 1,4-dimethoxy-2,3,5-trimethyl-6-(3-methyl-3-buten-1-ynyl)- has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying aromatic substitution reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism by which Benzene, 1,4-dimethoxy-2,3,5-trimethyl-6-(3-methyl-3-buten-1-ynyl)- exerts its effects involves interactions with molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems, influencing its reactivity and binding affinity. Additionally, the presence of electron-donating and electron-withdrawing groups on the benzene ring can modulate its chemical behavior and interactions with enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1,4-dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene
- Benzene, 1,4-dimethoxy-2-methyl-5-(1-methylethenyl)-
- Benzene, 1,3-dimethoxy-
Uniqueness
Compared to similar compounds, Benzene, 1,4-dimethoxy-2,3,5-trimethyl-6-(3-methyl-3-buten-1-ynyl)- stands out due to its unique combination of substituents. The presence of multiple methoxy and methyl groups, along with the buten-1-ynyl substituent, imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
185757-85-1 |
|---|---|
Formule moléculaire |
C16H20O2 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
1,4-dimethoxy-2,3,5-trimethyl-6-(3-methylbut-3-en-1-ynyl)benzene |
InChI |
InChI=1S/C16H20O2/c1-10(2)8-9-14-13(5)15(17-6)11(3)12(4)16(14)18-7/h1H2,2-7H3 |
Clé InChI |
YLXSZSREAWPTJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1OC)C)C#CC(=C)C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




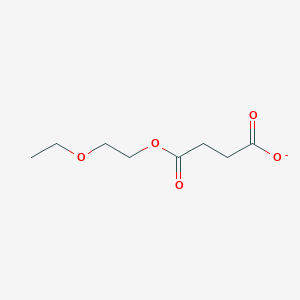

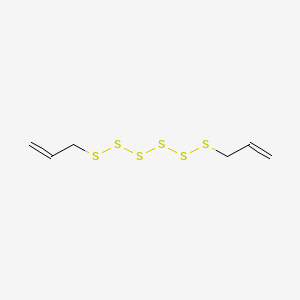
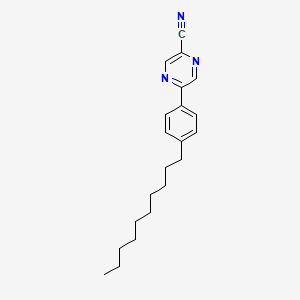
![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
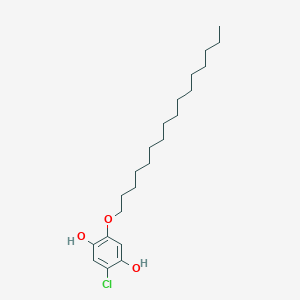

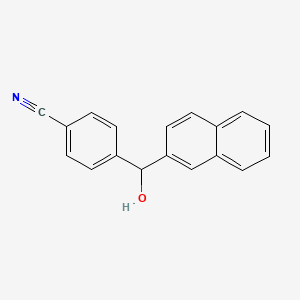
![2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14268344.png)

![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
